molecular formula C12H9N5O2 B11691219 N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11691219
M. Wt: 255.23 g/mol
InChI Key: SAGLHPZPILTSCI-UHFFFAOYSA-N
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Description

N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H9N5O2/c18-11(9-5-6-13-15-9)17-16-10-7-3-1-2-4-8(7)14-12(10)19/h1-6,14,19H,(H,13,15)

InChI Key

SAGLHPZPILTSCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=NN3

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, followed by a series of transformations including Heck alkylation, epoxidation, and reduction reactions . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other indole derivatives such as:

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